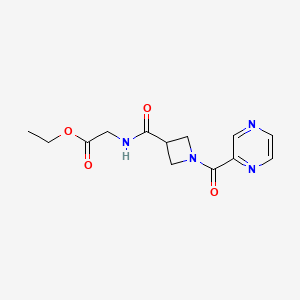
Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)acetate is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O4, with a molecular weight of approximately 292.29 g/mol . The compound features a heterocyclic azetidine ring, a pyrazine moiety, and a carboxamide functional group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazine-2-Carbonyl Group : Acylation reactions using pyrazine-2-carbonyl chloride are commonly employed.
- Attachment of the Ethyl Group : This is often accomplished through nucleophilic substitution reactions.
Antimicrobial Properties
Research into similar compounds has indicated that derivatives containing pyrazine and azetidine structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains, including antibiotic-resistant bacteria . The presence of the carboxamide group in this compound may enhance its interaction with bacterial targets, potentially leading to improved efficacy.
Antitumor Activity
Pyrazine derivatives are also known for their antitumor properties. Studies have reported that modifications in the azetidine and heterocyclic rings can significantly affect binding affinity to cancer cell targets . The specific interactions of this compound with cellular proteins could provide insights into its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following factors are critical:
- Functional Groups : The presence of electron-withdrawing groups enhances biological activity by increasing the compound's reactivity towards target proteins.
- Ring Structure : Variations in the azetidine ring can influence the compound's pharmacokinetics and dynamics, impacting its therapeutic potential.
Case Studies
Recent studies have highlighted the biological efficacy of similar compounds:
- Antimicrobial Activity : A series of pyrazole derivatives demonstrated potent antimicrobial effects against MRSA and other resistant strains, suggesting that modifications in the structure can lead to enhanced activity .
- Antitumor Efficacy : Compounds with similar structural features have been shown to inhibit key cancer-related pathways, indicating a promising avenue for drug development .
Properties
IUPAC Name |
ethyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-2-21-11(18)6-16-12(19)9-7-17(8-9)13(20)10-5-14-3-4-15-10/h3-5,9H,2,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLLDZGJPCJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














